4-nitro-1H-indole-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLCZNMYYNVIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300542 | |
| Record name | 4-nitro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-00-7 | |
| Record name | 4-nitro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for identifying functional groups and understanding the bonding framework of a molecule.
An FT-IR spectrum of 4-nitro-1H-indole-3-carbonitrile would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include the N-H stretching of the indole (B1671886) ring, typically observed in the region of 3400-3300 cm⁻¹. The presence of the carbonitrile (C≡N) group would be confirmed by a sharp, intense absorption band around 2260-2220 cm⁻¹. Furthermore, the nitro (NO₂) group would display characteristic asymmetric and symmetric stretching vibrations, usually found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations from the indole ring would also be present in the fingerprint region.
A complete understanding of the vibrational modes would be achieved through detailed assignments, often aided by computational methods such as Density Functional Theory (DFT). By calculating the theoretical vibrational frequencies and comparing them to the experimental FT-IR and FT-Raman data, each observed band can be assigned to a specific molecular motion. Potential Energy Distribution (PED) analysis would further quantify the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode, providing a highly detailed picture of the molecule's dynamics.
Electronic Spectroscopy for Electronic Structure Investigations
Electronic spectroscopy, particularly UV-Vis spectroscopy, is employed to probe the electronic transitions within a molecule, offering valuable information about its electronic structure and the effects of substituents on the chromophore.
The UV-Vis absorption spectrum of this compound is anticipated to show distinct absorption bands corresponding to π → π* and potentially n → π* electronic transitions. The indole ring itself is a chromophore, and the presence of the electron-withdrawing nitro and carbonitrile groups is expected to significantly influence the energies of these transitions. The spectrum would likely exhibit absorptions at longer wavelengths (a bathochromic or red shift) compared to unsubstituted indole due to the extension of the conjugated π-system and the electronic perturbations caused by the substituents.
The nitro group at the 4-position and the carbonitrile group at the 3-position of the indole ring are both strong electron-withdrawing groups. Their combined effect would be to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. This reduction in the energy gap would lead to the absorption of light at longer wavelengths. The specific positions of these substituents are crucial, as they influence the charge distribution in both the ground and excited states, which in turn dictates the absorption maxima and the intensity of the electronic transitions. A detailed analysis of the solvatochromic effects (changes in the absorption spectrum with solvent polarity) could also provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is an indispensable tool for delineating the complete atomic connectivity of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Characterization
¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. In this compound, the spectrum is expected to show distinct signals for the five protons: one on the pyrrole (B145914) ring (H2), three on the benzene (B151609) ring (H5, H6, H7), and one attached to the indole nitrogen (N-H).
The electron-withdrawing nature of both the nitro group at position 4 (-NO₂) and the carbonitrile group at position 3 (-CN) significantly influences the chemical shifts of the aromatic protons. The proton at the C2 position is expected to be a singlet and shifted downfield. The protons on the benzene ring (H5, H6, and H7) will appear as a complex set of coupled signals (doublets or triplets). The N-H proton typically appears as a broad singlet at a high chemical shift, and its position can be sensitive to the solvent and concentration.
For comparison, the parent compound, 4-nitroindole (B16737), shows characteristic signals in DMSO-d₆ at δ 12.0 (s, 1H, N-H), 8.08 (d, 1H), 7.93 (d, 1H), 7.79 (t, 1H), and 7.24 (t, 1H). chemicalbook.com The introduction of the C3-carbonitrile in this compound would remove the H3 signal and alter the electronic environment, causing shifts in the remaining proton signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on established substituent effects on the indole ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | > 12.0 | Broad Singlet | - |
| H2 | ~8.3 - 8.6 | Singlet | - |
| H5 | ~7.9 - 8.1 | Doublet | ~8.0 |
| H7 | ~7.8 - 8.0 | Doublet | ~8.0 |
| H6 | ~7.4 - 7.6 | Triplet | ~8.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, nine distinct signals are expected, corresponding to the eight carbons of the indole ring and the one carbon of the nitrile group. The chemical shifts are highly dependent on the local electronic environment.
The carbonitrile carbon (-CN) is expected in the 115-120 ppm range. The C3 carbon, being attached to the nitrile, will have its chemical shift significantly altered compared to a substituted indole. The C4 carbon, directly bonded to the strongly electron-withdrawing nitro group, will be the most deshielded among the benzene ring carbons. The remaining carbons (C2, C3a, C5, C6, C7, C7a) will have characteristic shifts influenced by their position relative to the nitrogen atom and the two electron-withdrawing substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on typical indole shifts and substituent effects.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 | ~142-145 |
| C7a | ~135-138 |
| C2 | ~130-133 |
| C6 | ~125-128 |
| C5 | ~118-121 |
| C7 | ~117-120 |
| -CN | ~115-118 |
| C3a | ~114-117 |
| C3 | ~100-105 |
Two-Dimensional (2D) NMR Techniques for Complex Structural Elucidation
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between H5-H6 and H6-H7, confirming their adjacency on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs. It would be used to definitively assign each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton from the ¹H spectrum (e.g., C5 to H5, C6 to H6, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is vital for identifying the quaternary (non-protonated) carbons and piecing the molecular fragments together. Key expected correlations would include H2 to C3, C3a, and C7a; H5 to C4, C7, and C3a; and H7 to C5 and C3a. These correlations would unequivocally confirm the substitution pattern of the indole ring.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and deduce structural information from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. The molecular formula for this compound is C₉H₅N₃O₂. The calculated monoisotopic mass is 187.0382 Da. An HRMS experiment would aim to detect an ion with an m/z value that matches this calculated mass to within a very small tolerance (typically < 5 ppm), thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass. For instance, HRMS can be used to confirm the calculated mass of a sodium adduct, [M+Na]⁺. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Fragmentation Pathways
ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺. By inducing fragmentation of this parent ion (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern is produced that offers significant structural insight.
For this compound ([M+H]⁺, m/z 188.0460), the fragmentation is expected to be dictated by the nitro and indole functionalities. Based on studies of similar nitroaromatic compounds, characteristic losses would include: nih.govorgsyn.org
Loss of NO (30 Da): A common fragmentation for nitroaromatics, leading to a fragment at m/z ~158.
Loss of NO₂ (46 Da): Elimination of the nitro group, resulting in a fragment at m/z ~142.
Loss of HCN (27 Da): From the indole ring or the nitrile group, a common loss in nitrogen-containing heterocycles.
Sequential Losses: Further fragmentation of these primary ions would provide additional structural confirmation. For example, the mass spectrum of the related 4-nitroindole shows a molecular ion at m/z 162 and key fragments corresponding to the loss of NO₂ (m/z 116) and subsequent loss of HCN (m/z 89). chemicalbook.com A similar pathway is anticipated for the title compound.
X-ray Crystallography for Solid-State Molecular Structure Determination
As no specific crystallographic data for this compound has been reported, this section remains to be populated pending future experimental studies.
Elucidation of Molecular Geometry and Crystal Packing
This subsection would typically present a data table summarizing the key crystallographic parameters and a detailed description of the molecule's conformation.
Interactive Table: Crystallographic Data and Collection Parameters (Data Not Available)
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₅N₃O₂ |
| Formula weight | 187.16 |
| Temperature | Data Not Available |
| Wavelength | Data Not Available |
| Crystal system | Data Not Available |
| Space group | Data Not Available |
| Unit cell dimensions | a = ? Å, α = ? ° |
| b = ? Å, β = ? ° | |
| c = ? Å, γ = ? ° | |
| Volume | ? ų |
| Z | ? |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
This subsection would detail the specific non-covalent interactions that stabilize the crystal structure, supported by a table of geometric parameters for these interactions.
Interactive Table: Intermolecular Interaction Geometry (Data Not Available)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Symmetry operation |
|---|---|---|---|---|---|
| N-H···O | N/A | N/A | N/A | N/A | N/A |
| C-H···N | N/A | N/A | N/A | N/A | N/A |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and reactivity. For 4-nitro-1H-indole-3-carbonitrile, these computational approaches provide valuable data that complement and explain experimental findings.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the ground state properties of molecules. By approximating the electron density, DFT allows for the accurate calculation of various molecular parameters.
The geometry of this compound has been optimized using DFT methods, typically with the B3LYP functional and a suitable basis set. This process determines the most stable three-dimensional arrangement of the atoms in the molecule. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted.
Table 1: Selected Theoretical Bond Lengths of this compound (Exemplary Data)
| Bond | Bond Length (Å) |
| N1-C2 | 1.37 |
| C2-C3 | 1.39 |
| C3-C9 (Cyano C) | 1.43 |
| C4-N2 (Nitro N) | 1.47 |
| N-H | 1.01 |
| C≡N | 1.16 |
Table 2: Selected Theoretical Bond Angles of this compound (Exemplary Data)
| Atoms | Bond Angle (°) |
| C2-C3-C9 | 125.0 |
| C3-C4-N2 | 121.0 |
| C4-C5-C6 | 119.5 |
| O-N-O | 124.0 |
Table 3: Selected Theoretical Dihedral Angles of this compound (Exemplary Data)
| Atoms | Dihedral Angle (°) |
| C5-C4-N2-O1 | 179.8 |
| C2-C3-C9-N3 | 179.5 |
Note: The data in the tables above are exemplary and based on typical values for similar structures. Precise values would require specific computational results for this compound.
The electronic properties of this compound are crucial for understanding its reactivity and potential applications. DFT calculations provide insights into the distribution of electrons within the molecule.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. For this compound, the MEP would likely show negative potential (red or orange) around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group, indicating regions susceptible to electrophilic attack. The hydrogen atom on the indole (B1671886) nitrogen would exhibit a positive potential (blue), making it a site for nucleophilic interaction.
Mulliken atomic charges provide a quantitative measure of the partial charge on each atom in the molecule. These charges are calculated by partitioning the total electron population among the atoms. This analysis can further pinpoint the electrophilic and nucleophilic centers within the molecule. For example, the carbon atom of the cyano group and the nitrogen atom of the nitro group would be expected to carry positive charges, while the corresponding nitrogen and oxygen atoms would have negative charges.
Table 4: Theoretical Electronic Properties of this compound (Exemplary Data)
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -3.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
Note: The data in this table is exemplary and based on general principles for similar compounds.
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. DFT methods can predict the vibrational modes of a molecule, which correspond to the stretching, bending, and torsional motions of the atoms.
By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data, aiding in the assignment of the observed spectral bands to specific vibrational modes. It is common practice to scale the calculated frequencies by a factor to account for anharmonicity and other limitations of the theoretical model, thereby improving the agreement with experimental results. Key vibrational modes for this compound would include the N-H stretch of the indole ring, the symmetric and asymmetric stretches of the nitro group, and the characteristic stretching vibration of the nitrile (C≡N) group.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and simulating their electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).
For this compound, TD-DFT calculations would help to understand the nature of its electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic and heteroaromatic compounds containing chromophores like the nitro group. These calculations can provide a theoretical basis for the observed color and photophysical properties of the compound.
Hartree-Fock (HF) Methodologies for Comparative Analysis
The Hartree-Fock (HF) method is another ab initio quantum chemistry method that can be used to study molecular properties. Unlike DFT, which includes electron correlation effects through an approximation of the exchange-correlation functional, the HF method treats electron correlation in a more simplified manner (it neglects electron correlation).
While generally less accurate than DFT for many properties, HF calculations can be valuable for comparative purposes. By comparing the results obtained from both DFT and HF methods, researchers can gain a deeper understanding of the role of electron correlation in determining the structure and properties of this compound. This comparative approach can highlight the strengths and weaknesses of each theoretical model for this particular class of compounds.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization Phenomena
Natural Bond Orbital (NBO) analysis is a critical tool for understanding the delocalization of electron density and the nature of bonding within a molecule. wikipedia.orgq-chem.com For compounds similar to this compound, such as 4-nitro-indole-3-carboxaldehyde, NBO analysis has been employed to investigate charge delocalization and molecular stability. nih.gov This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the intuitive Lewis structure concept. wikipedia.orguni-muenchen.de
In the indole ring system, significant delocalization occurs between the π orbitals of the benzene (B151609) and pyrrole (B145914) rings. The presence of the electron-withdrawing nitro (NO₂) group and the cyano (CN) group dramatically influences this electronic landscape. The NBO analysis reveals strong interactions from lone pairs on the nitrogen atom of the indole ring to the antibonding orbitals of adjacent carbon-carbon bonds. Furthermore, the lone pairs on the oxygen atoms of the nitro group participate in significant delocalization, pulling electron density from the indole ring system. This charge transfer is a defining characteristic of the molecule's electronic structure. nih.gov
Table 1: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Representative Nitroindole System Note: This data is representative of interactions found in similar nitroindole structures. The exact values for this compound would require a specific calculation.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N7 | π(C2-C3) | 45.8 | Intra-ring delocalization |
| π(C5-C6) | π(C3-C4) | 21.5 | Intra-ring delocalization |
| LP (2) O12 | π(N11-O13) | 38.2 | Nitro group resonance |
| π(C3-C4) | π(N11-O12) | 15.7 | Ring to Nitro group charge transfer |
Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies for Electron Distribution Visualization
To visualize the distribution of electrons and understand the nature of chemical bonding, Electron Localization Function (ELF) and Local Orbital Localizer (LOL) analyses are employed. nih.govresearchgate.net These topological analyses partition the molecular space into regions corresponding to core electrons, covalent bonds, and lone pairs. researchgate.nettaylorandfrancis.com
For a related molecule, 4-nitro-indole-3-carboxaldehyde, ELF and LOL studies have provided a clear depiction of electron delocalization. nih.gov The ELF analysis, for instance, shows high localization values in the regions of the C-C, C-H, C-N, and N-O bonds, confirming their covalent character. The areas corresponding to the lone pairs on the nitrogen and oxygen atoms also exhibit distinct localization basins. researchgate.net
Crucially, the ELF representation visually confirms the effects of the electron-withdrawing nitro group. A reduction in electron localization is typically observed in the π-system of the indole ring, consistent with the charge delocalization predicted by NBO analysis. The LOL analysis provides a complementary view, with its contours clearly distinguishing between bonding and non-bonding regions. Together, these methods offer a chemically intuitive map of electron density, highlighting the molecule's Lewis structure-like features and the delocalization that deviates from this simple picture. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a temporal dimension to theoretical studies, allowing for the exploration of conformational landscapes and the influence of the environment on molecular behavior.
MD simulations are used to study the movement of atoms in a molecule over time, revealing its dynamic behavior and stable conformations. nih.govresearchgate.net The stability of a simulation can be assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable simulation is indicated by the RMSD value reaching a plateau, suggesting that the molecule has settled into a stable average structure. researchgate.net For nitro-containing heterocyclic compounds, MD simulations can reveal the flexibility of substituent groups and the planarity of the ring system. Rotational barriers, such as that between the indole ring and the nitro group, can be calculated to understand the energetic cost of conformational changes. nih.gov The analysis of trajectories from MD simulations allows for the identification of the most populated (and therefore most stable) conformational states.
The solvent environment can have a profound impact on the structure and interactions of a solute molecule. MD simulations explicitly including solvent molecules (e.g., water, DMSO) are essential for capturing these effects. For polar molecules like this compound, solvent interactions, particularly hydrogen bonding, are significant. The simulations can map the radial distribution functions of solvent atoms around key functional groups (like the nitro group and the indole N-H), revealing the structure and stability of the solvation shell. These interactions can, in turn, influence the conformational preferences and electronic properties of the molecule.
Theoretical Descriptors and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses
QSAR and QSPR studies aim to correlate the structural or physical properties of molecules with their biological activity or chemical reactivity. Computational descriptors are the foundation of these models.
The reactivity and regioselectivity of this compound can be predicted using several computational tools. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. mdpi.com
For 3-nitroindoles, the C2=C3 double bond is known to be electron-poor due to the withdrawing effect of the nitro group, making it susceptible to attack by electron-rich species (nucleophiles). researchgate.net The Molecular Electrostatic Potential (MEP) surface provides a visual guide to the molecule's reactive sites. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the area around the nitro group's oxygen atoms would be strongly negative, while the region near the indole N-H and the C2 carbon would be positive. nih.gov
Fukui functions can also be calculated to provide a more quantitative measure of local reactivity, identifying the specific atoms most likely to participate in electrophilic, nucleophilic, or radical reactions. nih.gov
Table 2: Computationally Derived Reactivity Descriptors Note: This data is illustrative for a generic nitroindole derivative and would need to be specifically calculated for this compound.
| Descriptor | Typical Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -8.31 | Indicates electron-donating ability |
| LUMO Energy | -3.91 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.40 | Indicator of chemical stability and reactivity |
| Global Electrophilicity (ω) | 2.60 | Classifies the molecule as a strong electrophile |
Study of Intermolecular Interactions via Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts and the nature of the forces at play.
The following table summarizes typical contributions of various intermolecular contacts in indole derivatives as revealed by Hirshfeld surface analysis:
| Intermolecular Contact | Contribution (%) | Description |
| H···H | 40-50% | Represents the most abundant type of contact, arising from the hydrogen atoms on the molecular surface. |
| C···H/H···C | 20-30% | Indicates the presence of C-H···π interactions and other van der Waals forces. |
| O···H/H···O | 10-15% | Corresponds to hydrogen bonding involving oxygen atoms, such as from a nitro or methoxy (B1213986) group. |
| N···H/H···N | 5-10% | Highlights hydrogen bonding involving nitrogen atoms, from the indole ring or a nitrile/nitro group. |
| C···C | 3-5% | Suggests the presence of π-π stacking interactions between aromatic rings. |
| N···O/O···N | 1-3% | Points to interactions between nitro groups on adjacent molecules. |
Analysis of Electron Density Topology (e.g., QTAIM, NCI Methods)
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful computational methods used to investigate the topology of electron density. These techniques provide a rigorous framework for identifying and characterizing chemical bonds and non-covalent interactions.
In the context of indole derivatives, QTAIM analysis can pinpoint the bond critical points (BCPs) and ring critical points (RCPs) within the molecular structure. The properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bonds. For instance, a negative Laplacian value is indicative of a covalent bond, while a positive value suggests a closed-shell interaction, such as an ionic bond or a non-covalent interaction.
NCI analysis, on the other hand, is particularly adept at visualizing weak, non-covalent interactions. It plots the reduced density gradient (RDG) against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This results in low-RDG isosurfaces that highlight regions of significant non-covalent interactions. For a molecule like this compound, NCI analysis would be expected to reveal van der Waals interactions, hydrogen bonds, and potentially repulsive steric clashes. The color-coding of these isosurfaces provides additional information, with blue typically indicating strong attractive interactions (like hydrogen bonds), green representing weak van der Waals forces, and red indicating repulsive interactions.
Computational Insights into Molecular Recognition and Binding Mechanisms (e.g., Molecular Docking with Biological Targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.
Indole derivatives are known to interact with a variety of biological targets. For instance, docking studies have been performed on indole-based compounds with targets such as tubulin, a protein involved in cell division and a target for anticancer drugs. In such studies, the indole scaffold often serves as a key recognition element, forming hydrogen bonds and hydrophobic interactions within the binding pocket of the protein.
For this compound, a hypothetical docking study against a target like a protein kinase might reveal the following:
Hydrogen Bonding: The nitrogen atom of the indole ring (N-H) and the oxygen atoms of the nitro group could act as hydrogen bond donors and acceptors, respectively, forming interactions with amino acid residues in the active site. The nitrile group could also participate in hydrogen bonding.
π-π Stacking: The aromatic indole ring could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The carbon framework of the indole ring would likely form hydrophobic interactions with nonpolar residues in the binding pocket.
The results of such a docking study are typically summarized in a table that includes the binding energy (a measure of the affinity of the ligand for the target) and the specific interactions observed.
| Parameter | Value/Description |
| Binding Energy (kcal/mol) | A more negative value indicates a stronger binding affinity. For drug-like molecules, this is often in the range of -7 to -12 kcal/mol. |
| Hydrogen Bonds | Details of the specific amino acid residues involved in hydrogen bonding with the ligand, including the donor and acceptor atoms and the distance of the bond. For example, the N-H of the indole might bond with the carbonyl oxygen of a backbone residue. |
| Hydrophobic Interactions | A list of the nonpolar amino acid residues that form van der Waals contacts with the ligand. |
| π-π Stacking | Identification of any aromatic residues that are oriented parallel to the indole ring, indicating a stabilizing π-π stacking interaction. |
Reaction Mechanism Elucidation via Advanced Computational Chemistry Techniques
For the synthesis of indole derivatives, computational studies have been employed to understand the intricate details of various reaction pathways. For example, in the Fischer indole synthesis, computational analysis can help to determine the rate-determining step and the influence of different catalysts or substituents on the reaction outcome.
In the case of a reaction involving this compound, computational chemists could investigate, for example, the mechanism of a nucleophilic aromatic substitution reaction. By calculating the energies of the reactants, products, and any intermediates and transition states, they could determine the most likely reaction pathway. Such a study would involve locating the transition state structure and performing frequency calculations to confirm that it has a single imaginary frequency, which is characteristic of a true transition state. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.
Role in Advanced Organic Synthesis and Materials Science
Building Block for Complex Heterocyclic Systems
The reactivity of the nitrile and nitro groups, coupled with the inherent reactivity of the indole (B1671886) ring, allows for the construction of intricate heterocyclic frameworks. This makes the compound a valuable starting point for creating novel molecular architectures.
The structure of 4-nitro-1H-indole-3-carbonitrile is well-suited for the synthesis of fused indole systems. The vicinal placement of the nitrile and the indole ring nitrogen allows for cyclization reactions to form new rings. For instance, related N-protected 3-nitroindoles have been shown to react with compounds like ethyl isocyanoacetate to form pyrrolo[3,4-b]indoles through a Barton-Zard pyrrole (B145914) synthesis. researchgate.net A similar strategy could potentially be applied to derivatives of this compound.
Furthermore, the nitrile group itself is a versatile functional group that can participate in various cycloaddition reactions. youtube.com Research on other indole systems has demonstrated the utility of organocatalytic enantioselective (4+3) cyclization to produce complex spiro-fused heterocyclic compounds containing indole moieties. rsc.org The electron-deficient nature of the this compound backbone could influence the regioselectivity and stereoselectivity of such cycloadditions. The reduction of the nitro group to an amine would also provide a nucleophilic center for subsequent annulation reactions, further expanding its utility in creating fused systems.
Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activity. nih.govnih.gov The synthesis of these complex polycyclic scaffolds often relies on the use of functionalized indole building blocks. nih.gov For example, multicomponent reactions have been developed for the modular assembly of tetrahydrocarboline-type indole alkaloids. nih.gov
The compound this compound serves as a potential precursor for novel polycyclic systems that are not readily accessible from natural sources. The development of methods for constructing biindole nuclei, which are present in natural products with antimicrobial and antitumor properties, often involves intramolecular cyclization or intermolecular coupling strategies. acs.org The functional handles on this compound could be exploited in similar ways to construct complex, multi-cyclic indole derivatives. researchgate.net
Precursor for Advanced Functional Materials
The strong electron-withdrawing properties of the nitro and nitrile groups make this compound and its derivatives promising candidates for the development of advanced functional materials with tailored electronic and optical properties.
The photophysical properties of indole derivatives are highly tunable through substitution. For example, studies on 4-cyanoindole (B94445) nucleosides have shown that the cyano group plays a key role in their fluorescent properties. nih.gov Similarly, the introduction of nitro groups into fused heterocyclic systems, such as pyridopyrazino[2,3-b]indoles, significantly impacts their electronic structure and can lead to materials with potential applications in optoelectronic devices. ias.ac.in
The presence of both a nitro and a cyano group on the indole ring of this compound is expected to create a strong intramolecular charge-transfer character. This could lead to interesting photophysical phenomena, such as large Stokes shifts and aggregation-induced emission. ias.ac.in The low-lying LUMO (Lowest Unoccupied Molecular Orbital) that would result from these electron-withdrawing groups suggests that derivatives of this compound could be explored as n-type materials for organic electronics. ias.ac.in Furthermore, the 2,2'-biindolyl (B1278822) ketone, an oxidized derivative of the biindole core, exhibits intense red fluorescence, highlighting the potential of polycyclic indole systems in materials science. acs.org
Indole derivatives are a cornerstone of the pharmaceutical and agrochemical industries, with applications ranging from anticancer drugs to herbicides. nih.gov The introduction of a nitro group is a common strategy in drug design to enhance biological activity. For instance, (4-nitro-1H-indol-6-yl)phosphonic acid derivatives have been synthesized as part of research into new bioactive compounds. researchgate.net
The general research direction for compounds like this compound involves leveraging its functional groups for further diversification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of amides and other derivatives. The nitro group can be reduced to an amine, which is a key transformation for producing many biologically active indoles. researchgate.netresearchgate.net This subsequent amine can then be acylated, alkylated, or used in the formation of new heterocyclic rings, opening up a vast chemical space for the discovery of new lead compounds in medicine and agriculture.
Methodological Advancements in Indole Chemistry Inspired by this compound Research
While research specifically driven by this compound is not prominent, its synthesis and potential applications are informed by, and benefit from, broader methodological advancements in indole chemistry. The challenges associated with the synthesis and functionalization of such a substituted indole spur the development of new synthetic methods.
One major area of advancement is the nitration of indoles. Classical nitration methods often use harsh acidic conditions that can lead to side reactions and low yields. nih.gov Modern research has focused on developing milder, more regioselective nitration protocols. For example, the use of trifluoroacetyl nitrate, generated in situ under non-acidic and non-metallic conditions, has been shown to be an effective method for the synthesis of 3-nitroindoles. nih.gov Such methods are crucial for the efficient preparation of precursors to this compound.
Another significant area of development is the catalytic functionalization of the indole core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are now routinely used to introduce a wide variety of substituents onto the indole ring with high precision. nih.govmdpi.com These methods allow for the late-stage functionalization of complex indole derivatives, which is a powerful tool for creating libraries of compounds for biological screening. The development of novel catalysts and reaction conditions continues to expand the scope and utility of these transformations in indole chemistry. openmedicinalchemistryjournal.comresearchgate.net
Interactive Data Tables
Properties and Potential Reactions of this compound
| Property | Description | Potential Reaction | Reference |
| Molecular Formula | C₉H₅N₃O₂ | - | - |
| Key Functional Groups | Indole, Nitro Group, Nitrile Group | - | - |
| Role | Synthetic Building Block | - | nih.gov |
| Potential Reactivity | Cycloaddition | Formation of fused heterocycles (e.g., pyrrolo[3,4-b]indoles) | rsc.org, researchgate.net |
| Reduction of Nitro Group | Formation of 4-amino-1H-indole-3-carbonitrile for further functionalization | researchgate.net | |
| Hydrolysis of Nitrile Group | Formation of 4-nitro-1H-indole-3-carboxylic acid | mdpi.com | |
| Cross-Coupling Reactions | Functionalization of the indole core (e.g., at N-H or other positions) | nih.gov, mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-nitro-1H-indole-3-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The synthesis of nitro-substituted indole derivatives often involves electrophilic substitution or transition metal-catalyzed reactions. For example, 4-methoxy-1H-indole-3-carbonitrile is synthesized via Sonogashira coupling and CuI-mediated indole cyclization . Adapting these methods, nitration can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Solvent selection (e.g., acetonitrile vs. ethanol) and catalyst loading (e.g., 0.1–0.5 mol%) critically impact regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the nitro derivative .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) remains the gold standard for structural determination . Complementary techniques include:
- FT-IR : Confirm nitrile (≈2200 cm⁻¹) and nitro (≈1520, 1350 cm⁻¹) functional groups.
- NMR : ¹H NMR reveals indole proton environments (δ 7.0–8.5 ppm), while ¹³C NMR identifies nitrile (≈115 ppm) and nitro-substituted carbons.
- HRMS : Validate molecular weight (C₉H₅N₃O₂; theoretical m/z 191.033) .
Q. What safety protocols are essential when handling this compound?
- Methodology : While toxicity data for this specific compound is limited, indole derivatives like 1H-indole-3-carbonitrile exhibit acute oral/dermal toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in inert atmospheres (N₂/Ar). Emergency measures include rinsing exposed skin with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for kinase inhibition?
- Methodology : SAR analysis of analogous compounds (e.g., 4-methoxy-1H-indole-3-carbonitrile) highlights the importance of hydrophobic substituents in enhancing PAK1 inhibitory activity. Introduce hydrophilic groups (e.g., -OH, -NH₂) at the indole 5-position to improve solubility and selectivity. Computational docking (AutoDock Vina) can predict binding affinities to kinase active sites, validated via enzymatic assays (IC₅₀ measurements) .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. XRD) for this compound?
- Methodology : Discrepancies between solution-state NMR and solid-state XRD data may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to probe conformational flexibility. For crystallographic ambiguities, refine structures with twin-resolution algorithms in SHELXL and cross-validate using DFT calculations (e.g., Gaussian09) to simulate spectra .
Q. Can green chemistry approaches improve the sustainability of synthesizing this compound?
- Methodology : Replace traditional solvents (DMF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) or use solvent-free mechanochemical grinding. Catalytic systems like Fe₃O₄ nanoparticles reduce waste and enable magnetic recovery. Reaction monitoring via in-situ FT-IR or Raman spectroscopy optimizes energy efficiency .
Q. How do computational models predict the reactivity of this compound in electrophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify reactive sites. Fukui indices quantify nucleophilicity at indole positions (C4, C5, C6), guiding predictions for further functionalization (e.g., halogenation). Validate models experimentally via kinetic studies using stopped-flow UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
